molecular formula C16H18BrN3OS B2998709 3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-67-4

3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2998709
CAS No.: 361168-67-4
M. Wt: 380.3
InChI Key: NJLJMUPIIUFUIT-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The thienopyrazole scaffold is substituted at position 2 with a bulky tert-butyl group, while the benzamide component carries a bromine atom at the meta position (C3) of the aromatic ring. This structural configuration confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

3-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLJMUPIIUFUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the thieno[3,4-c]pyrazole derivative with a benzoyl chloride or benzamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thienopyrazole-Benzamide Analogues

Compound Name Core Structure Substituents on Benzamide Substituents on Pyrazole Additional Features Molecular Formula (if available) Source
Target Compound Thieno[3,4-c]pyrazole 3-Bromo 2-(tert-Butyl) 4,6-Dihydro-2H ring Not explicitly provided N/A
N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8) Pyrazole (non-fused) None 4,5-Dimethyl; 1-(4-nitrophenyl) Nitro group (electron-withdrawing) C₂₂H₂₅N₃O
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 4-Bromo 2-(4-Methylphenyl) 5-Oxo group Not explicitly provided

Key Differences and Implications

Substituent Position and Electronic Effects: The target compound’s 3-bromo substituent on the benzamide contrasts with the 4-bromo analogue (), which may alter electronic distribution and reactivity. Meta-substitution could reduce steric hindrance during molecular interactions compared to para-substitution. In contrast, the target compound’s bromine serves as a moderate leaving group.

Steric and Lipophilic Effects: The tert-butyl group in the target compound introduces significant steric bulk, which may hinder interactions with biological targets or reduce solubility compared to the 4-methylphenyl group in the ECHEMI compound ().

Synthetic Accessibility :

  • The tert-butyl group in the target compound is synthetically advantageous due to its stability under common reaction conditions, whereas the nitro group in 10d-8 () may require reduction or protection during multi-step syntheses.

Limitations and Knowledge Gaps

The provided evidence lacks direct data on the target compound’s physical properties (e.g., melting point, solubility) or biological activity. Comparative analyses rely on structural inferences rather than experimental results. Further studies are needed to evaluate its pharmacokinetic profile and synthetic versatility relative to its analogues.

Biological Activity

3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound notable for its unique structural features, including a bromine atom, a tert-butyl group, and a thieno[3,4-c]pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is C16H18BrN3OSC_{16}H_{18}BrN_{3}OS with a molecular weight of approximately 373.29 g/mol. The structure can be represented as follows:

InChI Key IPNACJPIFUFEGG UHFFFAOYSA N\text{InChI Key IPNACJPIFUFEGG UHFFFAOYSA N}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : Thieno[3,4-c]pyrazole derivatives have shown potential as antioxidants. Studies have demonstrated that these compounds can protect against oxidative stress in biological systems, particularly in erythrocytes exposed to toxic agents like 4-nonylphenol .
  • Anti-inflammatory Properties : The thieno[3,4-c]pyrazole structure is associated with anti-inflammatory activities. Compounds in this class have been reported to inhibit various inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Potential : Several studies highlight the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways. For example, thienopyrazole derivatives have been effective against phosphodiesterase enzymes linked to inflammation and immune responses .
  • Receptor Modulation : The structural features allow for potential interactions with various receptors involved in cell signaling pathways related to cancer and inflammation.

Comparative Analysis with Related Compounds

A comparative analysis of this compound and related compounds reveals unique aspects of its biological activity:

Compound NameStructural FeaturesBiological Activity
2-bromo-N-{2-tert-butyl-thieno[3,4-c]pyrazol-3-yl}benzamideSimilar thieno[3,4-c]pyrazole moietyModerate anti-inflammatory effects
Methyl 5-methylthiophene-2-carboxylateContains a thiophene ringLimited antioxidant activity
1H-thieno[3,2-c]pyrazole-5-carboxylic acidRelated pyrazole structureAnticancer activity but less potent than thienopyrazoles

Case Studies

  • Antioxidant Activity Study : A study demonstrated that thieno[2,3-c]pyrazole compounds significantly reduced erythrocyte malformations caused by oxidative stress from 4-nonylphenol exposure. The treated groups showed markedly lower percentages of altered erythrocytes compared to controls (40.3% vs. 1% in untreated) .
  • Anticancer Efficacy : In vitro studies on similar pyrazole derivatives revealed IC50 values indicating effective inhibition of cancer cell lines (e.g., HeLa and MCF-7). For instance, certain derivatives exhibited IC50 values as low as 7.01 µM against HeLa cells, suggesting strong anticancer potential .

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